molecular formula C22H19N3O3 B11095994 Benzamide, 4-methyl-N-[3-(4-hydroxybenzylidenhydrazinocarbonyl)phenyl]-

Benzamide, 4-methyl-N-[3-(4-hydroxybenzylidenhydrazinocarbonyl)phenyl]-

Cat. No.: B11095994
M. Wt: 373.4 g/mol
InChI Key: VCEAYRWXYRKCEW-OEAKJJBVSA-N
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Description

N~1~-[3-({2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes a hydrazino group, a carbonyl group, and a hydroxyl-substituted phenyl ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-({2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE typically involves multiple steps. One common method includes the condensation of 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 3-isocyanatobenzoic acid to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the condensation and coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-({2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.

    Substitution: Nucleophiles like amines or thiols can react with the hydrazino group under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

N~1~-[3-({2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-[3-({2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE exerts its effects involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound can participate in redox reactions, affecting cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[(E)-(3-hydroxyphenyl)methylidene]hydrazino}carbonyl)phenyl]butanamide
  • 2-(2-hydroxyphenyl)-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

N~1~-[3-({2-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C22H19N3O3/c1-15-5-9-17(10-6-15)21(27)24-19-4-2-3-18(13-19)22(28)25-23-14-16-7-11-20(26)12-8-16/h2-14,26H,1H3,(H,24,27)(H,25,28)/b23-14+

InChI Key

VCEAYRWXYRKCEW-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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